molecular formula C5H5KO5 B7909070 Potassium 4-carboxy-2-oxobutanoate CAS No. 58485-42-0

Potassium 4-carboxy-2-oxobutanoate

Cat. No.: B7909070
CAS No.: 58485-42-0
M. Wt: 184.19 g/mol
InChI Key: XTCZBVVKDHLWKU-UHFFFAOYSA-M
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Description

Potassium 4-carboxy-2-oxobutanoate is a useful research compound. Its molecular formula is C5H5KO5 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
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Biological Activity

Potassium 4-carboxy-2-oxobutanoate, also known as potassium hydrogen 2-ketoglutarate, is a potassium salt derived from 4-carboxy-2-oxobutanoic acid. This compound plays a significant role in various metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily involved in:

  • Energy Metabolism : Acts as an intermediate in the TCA cycle, facilitating the conversion of carbohydrates, fats, and proteins into energy.
  • Amino Acid Biosynthesis : Functions as a precursor for the synthesis of several amino acids.
  • Cellular Signaling : Participates in various signaling pathways, influencing cellular responses.

The compound interacts with several enzymes critical to metabolic processes:

  • Enzymatic Interactions : It serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in hydroxylation reactions essential for various biosynthetic pathways.
  • Regulation of Metabolic Pathways : this compound regulates multiple pathways by modulating enzyme activity and gene expression.

1. Enzymatic Activity

Research indicates that this compound influences the activity of enzymes such as:

  • Isocitrate Dehydrogenase (ICDH)
  • Glutamate Dehydrogenase (GDH)
  • Succinate Semialdehyde Dehydrogenase (SSADH)

These enzymes are pivotal in the formation of alpha-ketoglutarate (AKG), which is vital for energy production and amino acid metabolism.

2. Cellular Effects

Studies have shown that this compound affects various cell types:

  • It enhances cell survival under oxidative stress conditions by providing protective effects against hydrogen peroxide (H2O2) and metal stress.
  • In animal models, dietary supplementation with this compound has been linked to increased survival rates, particularly in female mice when administered at a concentration of 2% (w/w).

3. Pharmacokinetics

The compound is predominantly metabolized through the citric acid cycle. Its pharmacokinetic profile suggests rapid absorption and utilization in metabolic processes, making it an effective energy donor and signaling molecule.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Calcium 4-carboxy-2-oxobutanoateContains calcium instead of potassiumPrimarily used in industrial applications
Calcium 2-oxoglutarateAdditional carboxyl groupFunctions as a dicarboxylic acid
Calcium 2-oxoisovalerateBranched-chain structureDistinct from linear structures

This compound's unique combination of functional groups allows it to participate in diverse biochemical reactions, setting it apart from similar compounds.

Properties

IUPAC Name

potassium;5-hydroxy-2,5-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCZBVVKDHLWKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5KO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

997-43-3
Record name Potassium hydrogen 2-oxoglutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MONOPOTASSIUM OXOGLURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8MMM4Y2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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